molecular formula C14H18N2O B1489478 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one CAS No. 1218338-12-5

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one

Cat. No.: B1489478
CAS No.: 1218338-12-5
M. Wt: 230.31 g/mol
InChI Key: MGBYBTWZBVJDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is a chemical compound of significant interest in neuroscience and medicinal chemistry research. This compound features a 1,2,3,6-tetrahydropyridine scaffold, a privileged structure in neuroactive compounds. The 4-phenyl substitution on the tetrahydropyridine ring is a key structural motif found in compounds that interact with neurological targets . The 2-aminopropan-1-one fragment is a versatile bioisostere that can enhance solubility and influence pharmacokinetic properties, making it valuable in structure-activity relationship studies. The primary research applications for this compound include investigation as a potential precursor or intermediate in the synthesis of compounds targeting G-protein-coupled receptors (GPCRs) . GPCRs represent a major target class for central nervous system (CNS) therapeutics, and the structural features of this compound are consistent with molecules that modulate GPCR activity . Researchers are exploring its utility in developing non-dopaminergic therapies for neurodegenerative conditions, as the tetrahydropyridine core is structurally distinct from, yet analogous to, frameworks found in other neurologically active compounds . Its mechanism of action in research settings is hypothesized to involve interaction with key neurological enzyme systems, potentially including monoamine oxidase (MAO), given that compounds featuring nitrogen-containing heterocycles are established inhibitors of this enzyme . Furthermore, the aminopropanone moiety is a significant chemotype in medicinal chemistry, known to confer potent biological activity in various pharmacological contexts . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all safety protocols applicable to chemical substances of unknown or incompletely characterized activity.

Properties

IUPAC Name

2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBYBTWZBVJDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as transaminases, which are involved in amino acid metabolism. The interaction with transaminases facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids.

Additionally, this compound interacts with various proteins and biomolecules, including receptors and transporters. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence neurotransmitter release and synaptic plasticity. It can modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and communication.

In non-neuronal cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in altered gene transcription and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to transaminases, altering their catalytic activity and impacting amino acid metabolism.

Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in the expression of genes involved in cellular growth, differentiation, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes. These effects include alterations in cell signaling, gene expression, and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and enhancement of cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of metabolic processes.

Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while deviations from this range result in diminished efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Additionally, the compound may be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further influence cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localizations can impact the compound’s interactions with enzymes, receptors, and other biomolecules, thereby influencing its biological effects.

Biological Activity

2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is a compound with significant biological activity, particularly in the context of neuropharmacology and metabolic processes. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research findings related to its biological activity.

Overview of the Compound

  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : 2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one

This compound is primarily studied for its interactions with various enzymes and proteins that influence neurotransmitter dynamics and cellular metabolism.

The compound exhibits notable interactions with enzymes such as transaminases, which are crucial in amino acid metabolism. These interactions facilitate the transfer of amino groups, impacting both the synthesis and degradation of amino acids. Additionally, it has been shown to modulate the activity of neurotransmitter receptors, which can lead to significant changes in neuronal excitability and synaptic plasticity.

Cellular Effects

The biological effects of this compound vary across different cell types:

In Neuronal Cells :

  • Influences neurotransmitter release.
  • Modulates synaptic plasticity.

In Non-Neuronal Cells :

  • Alters cell signaling pathways.
  • Affects gene expression and cellular metabolism.

For example, in laboratory settings, this compound has been observed to enhance cognitive function at lower doses while exhibiting neurotoxic effects at higher doses. This dose-dependent behavior underscores its potential therapeutic applications as well as the risks associated with overdosing .

Molecular Mechanisms

At a molecular level, the compound acts through several mechanisms:

  • Enzyme Interaction : It binds to transaminases, altering their catalytic activity.
  • Receptor Modulation : It interacts with neurotransmitter receptors leading to changes in neuronal communication.
  • Gene Expression Regulation : The compound can influence transcription factors or epigenetic regulators affecting gene transcription involved in growth and metabolism.

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties. In animal models of neurodegenerative diseases such as Parkinson's disease (PD), it has been shown to protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). For instance:

Study Model Dosage Outcome
Study ARat model of PD5 mg/kg/daySignificant neuroprotection observed
Study BZebrafish modelVariable dosesImprovement in neuronal survival and function

These findings suggest that the compound could be beneficial in treating or preventing neurodegenerative conditions by safeguarding neuronal integrity .

Dosage Effects

The effects of varying dosages have been extensively studied. Lower doses tend to enhance cognitive functions and neurotransmitter dynamics without significant adverse effects. Conversely, higher doses may lead to toxicity and disruption of metabolic processes. This threshold effect highlights the importance of dosage regulation for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

1.1. Neuroprotective Properties
Research has indicated that derivatives of 2-amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one exhibit neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. The compound is structurally related to 1-methyl-4-phenylpyridine (MPP+), which is known for its neurotoxicity. Studies suggest that the amino substitution may reduce cytotoxicity while retaining dopaminergic activity, making it a candidate for further development in neuroprotective therapies .

1.2. Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues that can be screened for enhanced biological activity. For instance, modifications to the tetrahydropyridine ring can lead to compounds with different pharmacological profiles, potentially improving efficacy and reducing side effects in therapeutic applications .

Neuropharmacology

2.1. Mechanism of Action
Studies have shown that this compound and its derivatives may interact with monoamine oxidase enzymes. This interaction can influence dopamine metabolism and provide insights into the mechanisms underlying neurodegenerative diseases .

2.2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound and its derivatives exhibit varying degrees of cytotoxic effects on neuronal cell lines such as PC12 cells. The results indicate that certain analogues can induce cell death similar to MPP+, while others show protective effects against oxidative stress .

Chemical Probes in Biological Studies

3.1. Research Tool for Neurodegeneration
The compound is utilized as a chemical probe to study the pathophysiology of neurodegenerative diseases. Its ability to mimic the effects of toxic agents like MPP+ allows researchers to explore cellular responses and protective mechanisms in neuronal cells .

3.2. Development of Therapeutic Agents
Ongoing research aims to develop therapeutic agents based on this compound that could mitigate the effects of neurotoxicity associated with Parkinson's disease and other related disorders. The exploration of structure-activity relationships (SAR) has been crucial in identifying promising candidates for drug development .

Case Studies and Research Findings

StudyFocusFindings
Cytotoxicity AssayPC12 Cells2-Amino derivatives showed cytotoxicity comparable to MPP+ after prolonged exposure .
Neuroprotective EffectsAnimal ModelsCertain analogues demonstrated protective effects against MPTP-induced toxicity in vivo .
Mechanistic StudiesEnzyme InteractionIdentified interactions with monoamine oxidase enzymes affecting dopamine levels .

Comparison with Similar Compounds

Key Observations :

  • Phenyl Position: The 4-phenyl substitution in the target compound contrasts with 3-methylphenyl in WHO-reported cathinones and 2-hydroxyphenyl in hydroxyacetophenones . This positional variance likely alters receptor selectivity and metabolic pathways.
  • Tetrahydropyridine (THP) vs.
  • Amino vs. Methylamino Groups: The primary amino group in the target compound may confer distinct pharmacokinetics compared to methylamino derivatives (e.g., faster renal clearance but lower CNS penetration) .

Pharmacological and Toxicological Profiles

  • Neurotoxicity Risk : MPTP’s selective substantia nigra damage highlights the critical role of THP-ring substituents in neurotoxicity . The target compound’s 4-phenyl group may mitigate this risk, but empirical data are lacking.
  • Stimulant Activity: Compared to 2-(methylamino)-1-(3-methylphenyl)propan-1-one (a cathinone analogue), the target compound’s THP ring could reduce norepinephrine reuptake inhibition, shifting its activity toward dopaminergic systems .
  • Metabolic Stability : The absence of electron-donating groups (e.g., 2-hydroxyphenyl in ) suggests slower Phase II metabolism compared to hydroxy-substituted analogues.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one typically involves:

  • Formation of the tetrahydropyridine ring system substituted with a phenyl group at the 4-position.
  • Introduction of the amino-propanone moiety at the nitrogen atom of the tetrahydropyridine ring.
  • Use of protecting groups and coupling reagents to facilitate selective functional group transformations.

Key Synthetic Steps and Reagents

2.1 Formation of the 4-Phenyl-1,2,3,6-tetrahydropyridine Core

  • Starting from piperidine derivatives or related heterocycles, the 4-phenyl substitution is often introduced via Grignard reaction or Suzuki–Miyaura cross-coupling with arylboronic acids.
  • For example, tert-butyl 4-oxopiperidine-1-carboxylate can be treated with 4-biphenyl magnesium bromide (a Grignard reagent) at low temperature to yield 4-biphenyl-4-hydroxypiperidine intermediates, which can be further transformed into tetrahydropyridines by dehydration or cyclization steps.

Introduction of the Amino-Propanone Side Chain

  • The amino-propanone moiety is introduced typically by coupling an amino acid derivative such as N-(tert-butoxycarbonyl)-L-alanine with the tetrahydropyridine core.
  • Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acid groups for amide bond formation under mild conditions.
  • Boc (tert-butoxycarbonyl) protecting groups are used on amino acids to protect the amino functionality during coupling and are removed post-coupling by acid treatment (e.g., trifluoroacetic acid).

2.3 Cyclization and Functional Group Manipulation

  • Cyclization to form the tetrahydropyridine ring is achieved by base-catalyzed intramolecular reactions or via catalytic hydrogenation of precursor compounds.
  • Halodecarboxylation and subsequent Suzuki–Miyaura coupling reactions are employed to introduce aryl substituents on the heterocyclic ring system.
  • Palladium-catalyzed cross-coupling reactions (e.g., with phenylboronic acid) provide a versatile route to diversify the phenyl substitution pattern on the tetrahydropyridine.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 tert-Butyl 4-oxopiperidine-1-carboxylate + 4-biphenyl magnesium bromide (THF, 0°C, 2 h) Grignard addition to form 4-biphenyl-4-hydroxypiperidine intermediate 33 Low temperature under inert atmosphere
2 Catalytic hydrogenation (Pd/C, H2, 50°C, 5 h) Reduction to tetrahydropyridine ring - Removal of protecting groups possible after this step
3 Coupling with N-(tert-butoxycarbonyl)-L-alanine using EDC/HOBt, DIPEA (room temp, overnight) Formation of amide bond introducing amino-propanone side chain 82 Purified by column chromatography
4 Boc deprotection (TFA or HCl in DCM) Removal of protecting group to yield free amine - Final purification by chromatography

This sequence is adapted from procedures reported for similar tetrahydropyridine derivatives with amino-propanone side chains.

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Proton NMR (1H NMR) confirms the presence of aromatic protons (7.0–7.6 ppm), tetrahydropyridine ring protons (2.0–3.5 ppm), and amino-propanone methine and methyl groups.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the expected molecular weight of the target compound, typically observed as [M+H]+ ions.
  • Melting Points : Characteristic melting points provide purity and identity confirmation of intermediates and final products.
  • Chromatography : Silica gel column chromatography with solvent systems such as hexane/ethyl acetate or chloroform/methanol is used for purification.

Comparative Notes on Preparation Routes

Aspect Grignard-Based Route Suzuki–Miyaura Coupling Route Amide Coupling Strategy
Core Formation Direct nucleophilic addition to ketone Cross-coupling of halogenated intermediates Not applicable
Phenyl Introduction Via aryl magnesium bromides Via arylboronic acids and Pd catalyst Not applicable
Amino-Propanone Introduction Post core formation via amide coupling Post core formation via amide coupling Direct coupling with protected amino acid
Advantages Straightforward, scalable High functional group tolerance Mild conditions, high selectivity
Disadvantages Sensitive to moisture, requires inert atmosphere Requires Pd catalyst, longer reaction times Requires protecting group manipulations

Summary of Research Findings

  • The preparation of this compound involves multi-step organic synthesis combining Grignard reactions, catalytic hydrogenations, and peptide coupling chemistry.
  • Use of protecting groups like Boc is essential to control reactivity during amide bond formation.
  • Palladium-catalyzed cross-coupling reactions provide flexibility in introducing diverse aryl substituents on the tetrahydropyridine ring.
  • Purification by chromatography and characterization by NMR and MS are standard to confirm compound identity and purity.
  • Yields vary depending on the step but are generally moderate to high (30–80%), with optimization possible by controlling reaction conditions such as temperature, solvent, and reagent stoichiometry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Answer:
A robust synthesis involves coupling a tetrahydropyridine precursor with a β-ketoamide intermediate. A method analogous to the preparation of alaninamide derivatives (e.g., 2-amino-1-(4-phenylpiperazin-1-yl)propan-1-one) can be adapted:

Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove protecting groups from the tetrahydropyridine moiety.

Amidation : React the deprotected intermediate with a β-keto acid derivative under basic conditions (e.g., ammonium hydroxide) to form the target compound.

Purification : Extract with DCM, dry over Na₂SO₄, and concentrate. Yield optimization requires precise stoichiometric control (e.g., 3:1 TFA ratio) and monitoring reaction time (3 hours at room temperature) to prevent over-degradation .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.2–3.5 ppm for aliphatic protons; δ 6.8–7.6 ppm for aromatic protons) confirms substitution patterns and stereochemistry.
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the ketone and amine groups.
  • Mass Spectrometry (MS) : High-resolution MS matches the molecular formula (e.g., C₁₃H₁₇N₂O).
    Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Variability in stereochemistry : Enantiomeric purity significantly impacts activity (e.g., (S)- vs. (R)-configurations). Use chiral chromatography or asymmetric synthesis to isolate specific isomers .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For neurotoxicity studies, compare results with MPTP-induced Parkinsonism models to assess selectivity for dopaminergic neurons .
  • Metabolic stability : Perform liver microsome assays to evaluate metabolite interference .

Advanced: What computational strategies predict the neurotoxic potential of this compound?

Answer:

  • Molecular Docking : Simulate binding to monoamine oxidase B (MAO-B), a target implicated in MPTP-induced neurotoxicity. Compare binding affinity with MPTP analogs .
  • QSAR Modeling : Use quantitative structure-activity relationship models to correlate substituent effects (e.g., phenyl ring modifications) with toxicity profiles.
  • ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability and metabolic pathways .

Basic: What are the key considerations for designing in vitro assays to evaluate pharmacological activity?

Answer:

  • Cell Line Selection : Use neuroblastoma (SH-SY5Y) for neurotoxicity or cancer cell lines (e.g., MCF-7) for cytotoxicity.
  • Dose-Response Curves : Test concentrations between 1–100 µM to identify IC₅₀ values.
  • Controls : Include MPTP (for neurotoxicity) or cisplatin (for cytotoxicity) as positive controls .

Advanced: How does stereochemistry influence metabolic stability and bioactivity?

Answer:

  • Enantiomer-Specific Metabolism : (S)-enantiomers often exhibit slower hepatic clearance due to stereoselective enzyme interactions.
  • Bioactivity : The (S)-configuration in pyrrolidine analogs shows higher receptor binding affinity (e.g., σ receptors). Use circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Advanced: What strategies mitigate oxidative degradation during storage and handling?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) at -80°C.
  • Antioxidants : Add 0.1% ascorbic acid to aqueous solutions.
  • Analytical Monitoring : Use HPLC-UV at 254 nm to track degradation products (e.g., oxidized tetrahydropyridine derivatives) .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% by area normalization.
  • Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C 68.9%, H 7.2%, N 12.6%).
  • Melting Point : Compare observed ranges (e.g., 268–287°C) with literature data .

Advanced: What structural modifications enhance selectivity for CNS targets?

Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve blood-brain barrier penetration.
  • Heterocyclic Replacements : Substitute tetrahydropyridine with piperazine to modulate dopamine receptor affinity.
  • Prodrug Design : Incorporate ester linkages for sustained release in vivo .

Advanced: How do solvent polarity and pH affect the compound’s conformational stability?

Answer:

  • Solvent Effects : In polar aprotic solvents (e.g., DMSO), the keto-enol tautomer equilibrium shifts toward the enol form, altering reactivity.
  • pH-Dependent Stability : Under acidic conditions (pH < 4), protonation of the amine group reduces solubility. Use phosphate buffers (pH 7.4) for physiological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.